3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid
Overview
Description
3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid is a complex organic compound that features a piperidine ring substituted with a nitrophenoxyethyl group
Scientific Research Applications
3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine typically involves multiple steps, starting with the preparation of the nitrophenoxyethyl intermediate. This intermediate is then reacted with 3-methylpiperidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and solvents like ethanol or dichloromethane. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can produce various oxides or other derivatives.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The nitrophenoxyethyl group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate cellular processes through its effects on signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-[2-(4-nitrophenoxy)ethyl]piperidine: Lacks the methyl group on the nitrophenoxyethyl moiety.
1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine: Lacks the methyl group on the piperidine ring.
3-Methyl-1-[2-(4-methylphenoxy)ethyl]piperidine: Lacks the nitro group on the phenoxyethyl moiety.
Uniqueness
3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.C2H2O4/c1-12-5-6-15(14(10-12)17(18)19)20-9-8-16-7-3-4-13(2)11-16;3-1(4)2(5)6/h5-6,10,13H,3-4,7-9,11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXRXSXHYDDILK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOC2=C(C=C(C=C2)C)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.